molecular formula C5H3BrClN3O2 B13659622 6-Bromo-4-chloro-3-nitropyridin-2-amine

6-Bromo-4-chloro-3-nitropyridin-2-amine

Cat. No.: B13659622
M. Wt: 252.45 g/mol
InChI Key: WPVRRNYWGJZSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-3-nitropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3BrClN3O2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-3-nitropyridin-2-amine typically involves the halogenation and nitration of pyridine derivativesThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-chloro-3-nitropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can bind to viral envelopes and inhibit the fusion of viral membranes with host cells, preventing the release of viral contents into the cytoplasm . This mechanism is particularly relevant in its antiviral applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .

Properties

Molecular Formula

C5H3BrClN3O2

Molecular Weight

252.45 g/mol

IUPAC Name

6-bromo-4-chloro-3-nitropyridin-2-amine

InChI

InChI=1S/C5H3BrClN3O2/c6-3-1-2(7)4(10(11)12)5(8)9-3/h1H,(H2,8,9)

InChI Key

WPVRRNYWGJZSGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1Br)N)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.